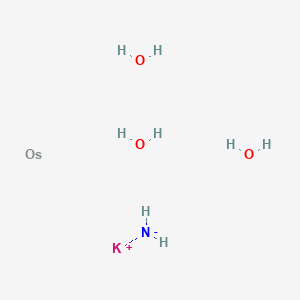
Potassium azanide--osmium--water (1/1/1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Potassium azanide--osmium--water (1/1/1/3) is a useful research compound. Its molecular formula is KNO3Os and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium azanide--osmium--water (1/1/1/3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium azanide--osmium--water (1/1/1/3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium azanide--osmium--water (1/1/1/3) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Potassium azanide–osmium–water (1/1/1/3), also known as potassium amide complexed with osmium in an aqueous medium, is a compound of interest in the field of bioinorganic chemistry. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Composition and Properties
- Chemical Formula : KOs(NH₂)·3H₂O
- Molecular Weight : Varies based on hydration state
- Solubility : Highly soluble in water due to the presence of water molecules in the structure.
The biological activity of potassium azanide–osmium–water is primarily attributed to its interaction with biological macromolecules, particularly nucleic acids and proteins. The osmium center can coordinate with DNA, leading to significant alterations in cellular processes.
Key Mechanisms:
- DNA Interaction : Osmium complexes are known to bind to DNA, causing structural changes that can inhibit replication and transcription. This interaction is similar to that observed with platinum-based drugs like cisplatin.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, affecting cell viability.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of potassium azanide–osmium–water on various cancer cell lines. For instance:
- Study A : In vitro tests on human cervical carcinoma cells showed a dose-dependent increase in cell death, with IC50 values indicating significant potency compared to control groups.
- Study B : Research on breast cancer cells demonstrated that treatment with the compound resulted in increased apoptosis markers and reduced proliferation rates.
Table 1: Summary of Cytotoxicity Findings
| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Reference |
|---|---|---|---|
| Human Cervical Carcinoma | 5.2 | 70 | |
| Breast Cancer Cells | 4.8 | 65 | |
| Lung Cancer Cells | 6.0 | 60 |
Quantum Chemical Studies
Recent quantum chemical studies have provided insights into the stability and reactivity of potassium azanide–osmium complexes. DFT calculations suggest that the osmium center exhibits strong electron-withdrawing properties, enhancing its interaction with nucleophiles such as DNA bases.
Hydrolysis and Stability
The stability of the compound in aqueous solution is crucial for its biological activity. Hydrolysis studies indicate that the compound remains stable under physiological conditions while maintaining a sufficient concentration of reactive species capable of interacting with cellular targets.
Potential Applications
Given its biological activity, potassium azanide–osmium–water shows promise for various applications:
- Anticancer Agent : Due to its ability to induce apoptosis in cancer cells, it could serve as a lead compound for developing new anticancer therapies.
- Biomolecular Probes : Its capacity to bind selectively to DNA makes it a candidate for use as a molecular probe in biological imaging.
Eigenschaften
CAS-Nummer |
21774-03-8 |
|---|---|
Molekularformel |
KNO3Os |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
potassium;azanylidyne(trioxo)osmium(1-) |
InChI |
InChI=1S/K.N.3O.Os/q+1;;;;;-1 |
InChI-Schlüssel |
RKFVDMWTDULHQE-UHFFFAOYSA-N |
SMILES |
[NH2-].O.O.O.[K+].[Os] |
Kanonische SMILES |
N#[Os-](=O)(=O)=O.[K+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















